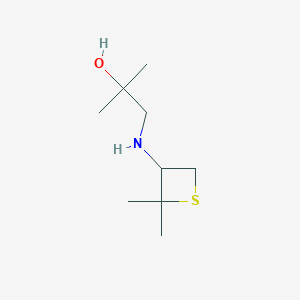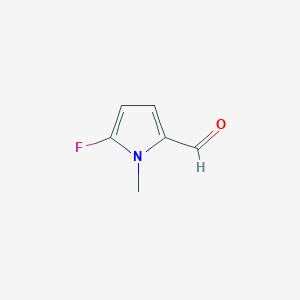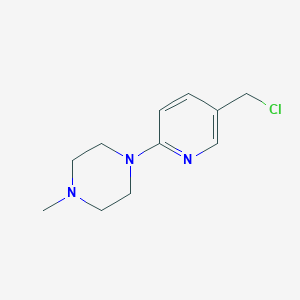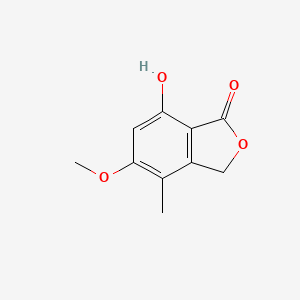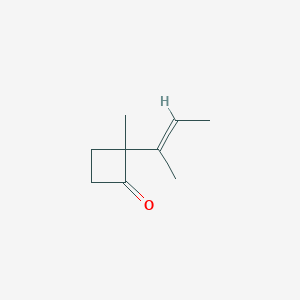
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone is an organic compound characterized by a cyclobutanone ring substituted with a butenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone typically involves the following steps:
Formation of the cyclobutanone ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a ketene.
Introduction of the butenyl group: The butenyl group can be introduced via a Heck reaction, where a palladium-catalyzed coupling between an alkene and an aryl or vinyl halide occurs.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using a methyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in studies of enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-(But-2-EN-2-YL)-2-methylcyclopentanone: Similar structure but with a cyclopentanone ring.
(E)-2-(But-2-EN-2-YL)-2-methylcyclohexanone: Similar structure but with a cyclohexanone ring.
(E)-2-(But-2-EN-2-YL)-2-methylcyclopropanone: Similar structure but with a cyclopropanone ring.
Uniqueness
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C9H14O |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2-[(E)-but-2-en-2-yl]-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C9H14O/c1-4-7(2)9(3)6-5-8(9)10/h4H,5-6H2,1-3H3/b7-4+ |
InChI-Schlüssel |
LYGHDUWHUIHJTJ-QPJJXVBHSA-N |
Isomerische SMILES |
C/C=C(\C)/C1(CCC1=O)C |
Kanonische SMILES |
CC=C(C)C1(CCC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


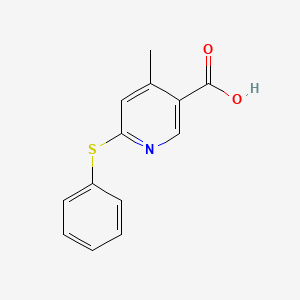
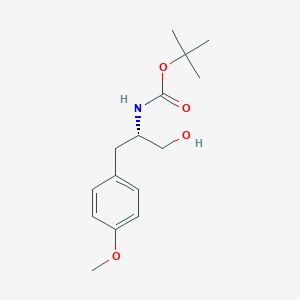
![Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate](/img/structure/B13016405.png)
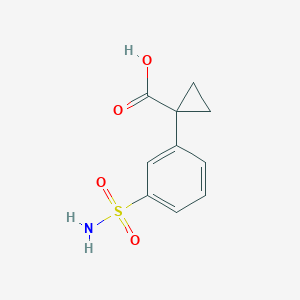
![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)

![2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)
![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)


